Metabolic Conversion Ratio: MFCA (Free + Glucuronide) Accounts for 50–60% of Urinary Flavoxate Dose, with the Conjugate Form Resolved as a Distinct Analyte
Following oral administration of flavoxate hydrochloride, approximately 50–60% of the total dose is excreted in urine within 24 hours as MFCA, comprising both free (unconjugated) MFCA and its glucuronide conjugate [1]. The capillary electrophoresis (CE) method of Zhang et al. (1993) achieved simultaneous determination of free and conjugate forms of MFCA in human urine without pretreatment, using fenprofen as an internal standard. The calibration curve for total MFCA was linear over the range 1–50 μg/mL with a detection limit of 0.2 μg/mL, and the intra-day and inter-day precision (RSD) were less than 2% and 3%, respectively [2]. This method was successfully applied to an excretion study in eight healthy volunteers [2]. In the pharmacokinetic study by Bertoli et al. (1976), MFCA was recovered in urine in both free and conjugated form after both intravenous and oral flavoxate administration, with no free (unchanged) flavoxate detected in 24-hour urine collections, confirming that the glucuronide conjugate is an obligatory and quantitatively significant excretory form [3].
| Evidence Dimension | Urinary excretory proportion of administered flavoxate dose |
|---|---|
| Target Compound Data | MFCA (free + glucuronide conjugate combined): ~50–60% of oral flavoxate dose excreted in urine within 24 h; conjugate form resolved as distinct CE peak |
| Comparator Or Baseline | Unchanged flavoxate: not detected (<0.2 μg/mL) in 24 h urine; free MFCA alone: reported together with conjugate in most methods |
| Quantified Difference | Flavoxate → MFCA (free + glucuronide) conversion accounts for the majority of urinary drug-related material; glucuronide conjugate is analytically distinguishable from free MFCA |
| Conditions | Human urine following oral flavoxate administration (100–400 mg doses); CE with direct injection (Zhang et al., 1993); pharmacokinetic study in man (Bertoli et al., 1976) |
Why This Matters
For bioequivalence studies and pharmacokinetic profiling, MFCA glucuronide must be quantified as a discrete analyte rather than relying on total MFCA after hydrolysis, since the free/conjugate ratio may vary with UGT polymorphism, renal function, and drug-drug interactions.
- [1] MIMS. Flavoxate – Drug Monograph. Excretion: Via urine (approx 50-60%, as MFCA). View Source
- [2] Zhang CX, Sun ZP, Ling DK, Zheng JS, Guo J, Li XY. Determination of 3-methylflavone-8-carboxylic acid, the main metabolite of flavoxate, in human urine by capillary electrophoresis with direct injection. J Chromatogr. 1993 Feb 26;612(2):287-94. PMID: 8468385. View Source
- [3] Bertoli M, Conti F, Conti M, Cova A, Setnikar I. Pharmacokinetics of Flavoxate in man. Pharmacol Res Commun. 1976 Aug;8(4):395-408. View Source
